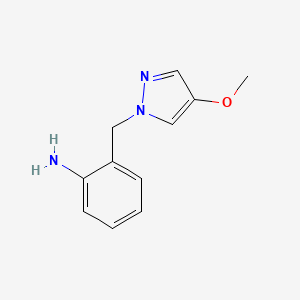
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine
Vue d'ensemble
Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine” were not found, pyrazole derivatives can generally be synthesized through various methods. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Pyrazole derivatives are known for their versatility in chemical reactions. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique
Antimicrobial Activity
A study by Mallikarjunaswamy et al. (2017) synthesized derivatives of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine and evaluated their antimicrobial activity. These compounds were characterized through various spectral studies, suggesting potential applications in antimicrobial treatments (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Dopamine Receptor Research
Enguehard-Gueiffier et al. (2006) conducted research on novel compounds structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, focusing on their interaction with dopamine receptors. This study contributes to understanding the effects of these compounds on the central nervous system (Enguehard-Gueiffier et al., 2006).
Thermal Rearrangements
Boyle and Jones (1973) explored the thermal rearrangements of 1-methoxypyrazole 2-oxides, which are structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. Their findings contribute to the understanding of the stability and reactivity of these compounds under various conditions (Boyle & Jones, 1973).
Synthesis of Benzimidazoles
Ping (2010) worked on the synthesis of 4-H-pyrazole[1,5-a] benzimidazoles, involving a process that includes the use of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This research contributes to the field of heterocyclic chemistry and the development of new synthetic methods (Ping, 2010).
Anti-Cancer Research
Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with 1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine (a derivative of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine) to explore their potential as anticancer compounds. Their findings highlight the possible application of these compounds in cancer treatment and the development of new chemotherapeutic agents (Ghani & Mansour, 2011).
Herbicide Research
Gish et al. (2011) investigated the runoff and volatilization of metolachlor, which includes a structure similar to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This study provides insights into the environmental impact and behavior of such herbicides (Gish et al., 2011).
Corrosion Inhibition
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin with 2-picolylamine, related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, to study their adsorption characteristics and corrosion inhibition behavior. This research is significant for understanding the application of these compounds in protecting metals against corrosion (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCKFBUIRKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)


![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
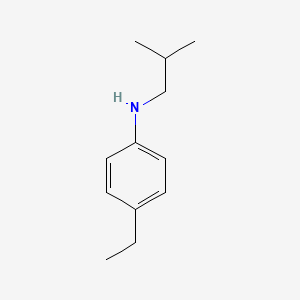
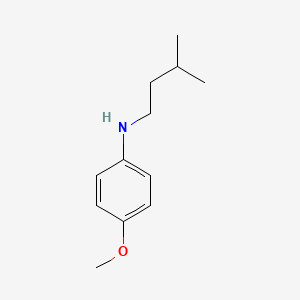

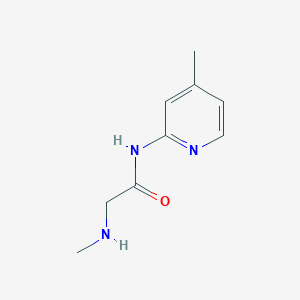


![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
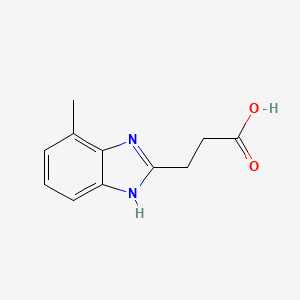
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)